molecular formula C22H20ClN3O2 B14502386 Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride CAS No. 64895-15-4

Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride

Cat. No.: B14502386
CAS No.: 64895-15-4
M. Wt: 393.9 g/mol
InChI Key: ITWZATCCNIBXCG-FERBBOLQSA-N
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Description

Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a phenylalanine moiety linked to an acridine group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride typically involves the reaction of phenylalanine with an acridine derivative under specific conditions. The process may include steps such as:

    Nitration: Introduction of a nitro group to the acridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Coupling Reaction: Formation of the final product by coupling the amino group with phenylalanine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reactants and catalysts.

    Continuous Flow Processing: Continuous addition of reactants in a controlled manner to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of acridine oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a probe in chemical analysis.

    Biology: Employed in studies of enzyme activity and protein interactions.

    Medicine: Investigated for its potential as an antineoplastic agent and its effects on cellular processes.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride can be compared with other similar compounds such as:

    Phenylalanine mustard: Another phenylalanine derivative with antineoplastic properties.

    Adriamycin: An anthracycline antibiotic with similar DNA intercalating properties.

    Actinomycin D: A compound that also intercalates into DNA and inhibits transcription.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of phenylalanine and acridine, resulting in a compound with distinct biological and chemical activities.

Properties

CAS No.

64895-15-4

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

(2S)-3-[4-(acridin-9-ylamino)phenyl]-2-aminopropanoic acid;hydrochloride

InChI

InChI=1S/C22H19N3O2.ClH/c23-18(22(26)27)13-14-9-11-15(12-10-14)24-21-16-5-1-3-7-19(16)25-20-8-4-2-6-17(20)21;/h1-12,18H,13,23H2,(H,24,25)(H,26,27);1H/t18-;/m0./s1

InChI Key

ITWZATCCNIBXCG-FERBBOLQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(C(=O)O)N.Cl

Origin of Product

United States

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